molecular formula C13H9ClN2S2 B4757337 N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Cat. No. B4757337
M. Wt: 292.8 g/mol
InChI Key: KBWSTGHOCYFVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as CTZ, is a compound with potential applications in scientific research. CTZ belongs to the class of thiazole compounds, which have been widely studied for their diverse biological activities such as anti-inflammatory, antitumor, antimicrobial, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the MAPK/ERK and PI3K/AKT pathways. N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to exhibit various biochemical and physiological effects such as the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. In addition, N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to exhibit antimicrobial and antiviral activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is its potential use as a lead compound for the development of new drugs with diverse biological activities. N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has also been shown to exhibit low toxicity in vitro, making it a viable option for further studies. However, one of the limitations of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine to better understand its biological activities. Additionally, the development of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine derivatives with improved solubility and potency may lead to the discovery of new drugs with diverse biological activities. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in animal models may provide valuable information for its potential use in clinical trials.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a thiazole compound with potential applications in scientific research. The synthesis method of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been optimized to improve the yield and purity of the compound, making it a viable option for further studies. N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to exhibit diverse biological activities such as anti-inflammatory, antitumor, antimicrobial, antiviral, and neuroprotective properties. N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine also exhibits low toxicity in vitro, making it a promising lead compound for the development of new drugs. The future directions for the study of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine include the optimization of the synthesis method, investigation of the mechanism of action, development of N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine derivatives, and evaluation of its pharmacokinetics and pharmacodynamics in animal models.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(3-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to exhibit antimicrobial and antiviral activity against various pathogens.

properties

IUPAC Name

N-(3-chlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-9-3-1-4-10(7-9)15-13-16-11(8-18-13)12-5-2-6-17-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWSTGHOCYFVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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